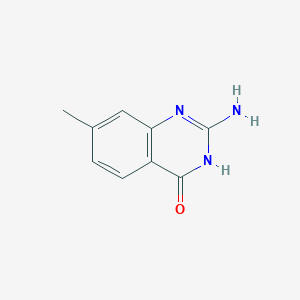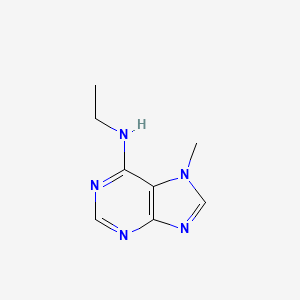
n-Ethyl-7-methyl-7h-purin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Ethyl-7-methyl-7h-purin-6-amine, also known as N6-Ethyl-7-methyladenine, is a heterocyclic organic compound with the molecular formula C8H11N5. It belongs to the purine family, which are nitrogen-containing heterocycles. This compound is structurally related to adenine, one of the four nucleobases in the nucleic acids of DNA and RNA .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-Ethyl-7-methyl-7h-purin-6-amine typically involves the alkylation of 7-methyladenine. One common method is the reaction of 7-methyladenine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants .
Analyse Chemischer Reaktionen
Types of Reactions
n-Ethyl-7-methyl-7h-purin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various substituted purines .
Wissenschaftliche Forschungsanwendungen
n-Ethyl-7-methyl-7h-purin-6-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in studying nucleic acid interactions and modifications.
Medicine: Research into its potential as a therapeutic agent is ongoing, particularly in the field of oncology.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical synthesis.
Wirkmechanismus
The mechanism of action of n-Ethyl-7-methyl-7h-purin-6-amine involves its interaction with nucleic acids. It can intercalate into DNA or RNA, affecting their structure and function. This interaction can inhibit the replication and transcription processes, making it a potential candidate for anticancer therapies. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Methyladenine: Similar in structure but lacks the ethyl group.
N6-Methyladenine: Has a methyl group instead of an ethyl group at the N6 position.
N6-Ethyladenine: Similar but without the methyl group at the 7 position.
Uniqueness
n-Ethyl-7-methyl-7h-purin-6-amine is unique due to the presence of both an ethyl group at the N6 position and a methyl group at the 7 position. This dual substitution confers distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
5470-51-9 |
|---|---|
Molekularformel |
C8H11N5 |
Molekulargewicht |
177.21 g/mol |
IUPAC-Name |
N-ethyl-7-methylpurin-6-amine |
InChI |
InChI=1S/C8H11N5/c1-3-9-7-6-8(11-4-10-7)12-5-13(6)2/h4-5H,3H2,1-2H3,(H,9,10,11) |
InChI-Schlüssel |
MEXWNHMQEFVEFC-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=NC=NC2=C1N(C=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(4-Methoxyphenyl)ethyl]boronic acid](/img/structure/B15070966.png)

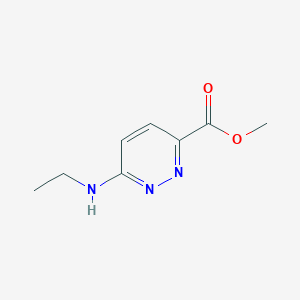
![3,7-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B15070986.png)

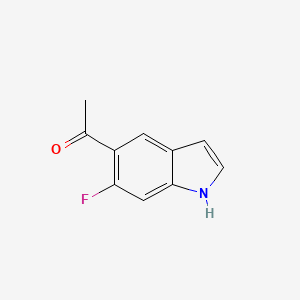
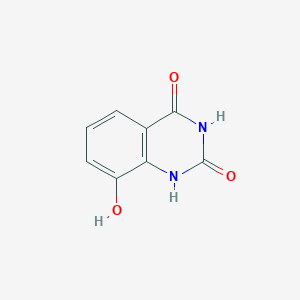
![6-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B15071010.png)
![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B15071014.png)
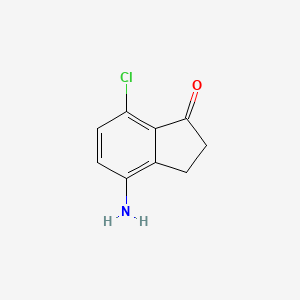


![3,8a-Dimethyl-1,2,8,8a-tetrahydrocyclopenta[a]indene](/img/structure/B15071044.png)
